molecular formula C23H33F3 B178216 (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) CAS No. 137644-54-3

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

Cat. No.: B178216
CAS No.: 137644-54-3
M. Wt: 366.5 g/mol
InChI Key: TXHFUCYJBLLNIG-UHFFFAOYSA-N
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Description

(trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a pentyl group and a trifluorophenyl group attached to a bicyclohexane core. It is commonly used as an intermediate in the synthesis of liquid crystal materials and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) lies in its longer alkyl chain (pentyl group), which can influence its physical properties such as melting point and solubility. This makes it particularly suitable for specific applications in liquid crystal materials and OLEDs where these properties are crucial .

Properties

IUPAC Name

1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h14-19H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHFUCYJBLLNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145553
Record name 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137644-54-3
Record name 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2,3-trifluoro-5-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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